2-Thio-6-hydroxypurine hydrate
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Description
2-Thio-6-hydroxypurine hydrate, also known as 6H-Purin-6-one, 1,2,3,7-tetrahydro-2-thioxo-, hydrate; 2-Thioxanthine hydrate, is a chemical compound . It appears as a beige to yellow powder .
Molecular Structure Analysis
The molecular formula of this compound is C5H6N4O2S . Its molecular weight is 186.19 .Mechanism of Action
While the specific mechanism of action for 2-Thio-6-hydroxypurine hydrate is not available, it’s worth noting that purine analogs often interfere with nucleic acid biosynthesis. For example, mercaptopurine, a related compound, competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .
Safety and Hazards
This compound may cause eye, skin, and respiratory tract irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin . In case of contact with eyes or skin, flush with plenty of water and seek medical aid . If ingested or inhaled, move to fresh air immediately and seek medical aid . It should be handled with adequate ventilation and stored in a cool, dry place in a tightly closed container .
Properties
IUPAC Name |
2-sulfanylidene-3,7-dihydropurin-6-one;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVRQEIQDIDMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=S)N2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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